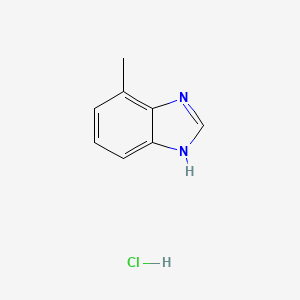

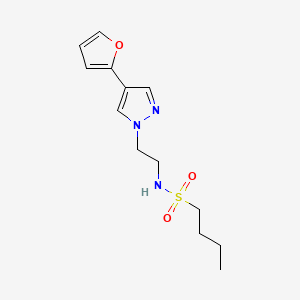

![molecular formula C27H31N3O4S2 B3013628 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 921134-40-9](/img/structure/B3013628.png)

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a structurally complex molecule that is likely to have significant biological activity given its similarity to other benzo[b]thiophene derivatives. These derivatives have been studied for various pharmacological properties, including inhibition of urokinase-type plasminogen activator (uPA), antiarrhythmic, serotonin antagonist, antianxiety activities, and antiproliferative effects .

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives often involves multi-step reactions starting from simpler precursors. For example, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines involves the preparation of a key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, from 3-fluoroiodobenzene, followed by amidination and palladium-catalyzed coupling reactions . Similarly, the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates from alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates involves a Gewald three-component reaction followed by dehydrogenation . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring, which can be further substituted with various functional groups that modulate the molecule's properties. The presence of amide, carboxylate, and sulfamoyl groups in the compound of interest suggests potential for specific interactions with biological targets, as seen in other structurally similar compounds .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo a variety of chemical reactions, including dehydrogenation, amidination, and coupling reactions, as part of their synthesis . Additionally, the reactivity of these compounds with different organic reagents can lead to the formation of a wide range of novel derivatives with potential pharmaceutical applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" are not detailed in the provided papers, related compounds exhibit properties that are conducive to biological activity. These properties include solubility, stability, and the ability to cross biological membranes, which are critical for the compound's pharmacokinetics and pharmacodynamics .

科学的研究の応用

Heterocyclic Synthesis and Chemical Reactivity

Research has shown that derivatives of benzo[b]thiophene, similar to the specified compound, are involved in the synthesis of heterocyclic compounds. These compounds have been synthesized through various chemical reactions, providing a foundation for further exploration in pharmaceutical and material sciences. For example, studies have demonstrated the synthesis of thiophenylhydrazonoacetates, exploring their reactivity towards different nitrogen nucleophiles to yield a variety of derivatives with potential applications in drug development and material science (Mohareb et al., 2004).

Pharmacological Potential

Several studies have investigated the pharmacological activities of thiophene derivatives. For instance, novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant activities compared to standard drugs, highlighting their potential as therapeutic agents (Amr et al., 2010).

Antimicrobial Evaluation

The antimicrobial properties of benzo[b]thiophene derivatives have also been a subject of research. For instance, specific derivatives have been synthesized and evaluated for their antimicrobial efficacy. These studies contribute valuable insights into the development of new antimicrobial agents, which could address the growing challenge of antibiotic resistance (Talupur et al., 2021).

Synthesis and Characterization of Novel Derivatives

Research efforts have focused on the synthesis and characterization of novel derivatives of benzo[b]thiophene, exploring their potential applications. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, suggests the versatility and potential of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Antibacterial and Antiallergic Activities

Further studies have synthesized and tested derivatives for antibacterial and antiallergic activities, providing a promising outlook for the development of new therapeutic agents. These investigations underscore the chemical compound's potential in contributing to novel treatments for various diseases and conditions (Wade et al., 1983).

特性

IUPAC Name |

2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4S2/c1-4-30(17-19-8-6-5-7-9-19)36(33,34)21-13-11-20(12-14-21)25(31)29-27-24(26(32)28-3)22-15-10-18(2)16-23(22)35-27/h5-9,11-14,18H,4,10,15-17H2,1-3H3,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOMWBZUXOEICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

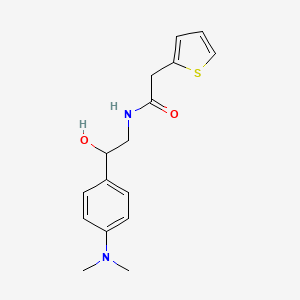

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

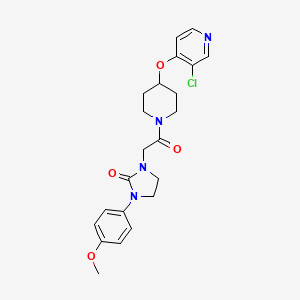

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

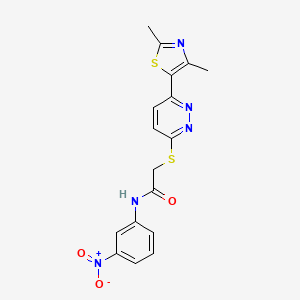

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)